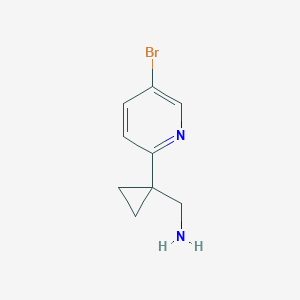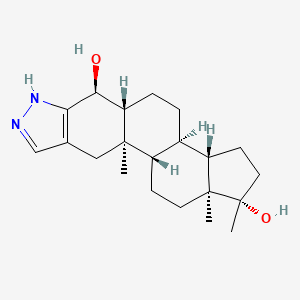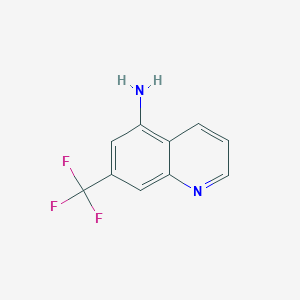
17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system. The presence of hydroxymethyl and dimethyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one involves multiple steps, including cyclization and functional group modifications. The process typically starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxymethyl and dimethyl groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the ring system or functional groups.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of specific enzymes and their role in various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
- 17a-Hydroxymethyl-17b-methyl-18-norandrosta-1,4,13-trien-3-one
- This compound
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1203575-20-5 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(8R,9S,10R,17R)-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-19(12-21)9-8-16-15-4-3-13-11-14(22)7-10-20(13,2)18(15)6-5-17(16)19/h7,10-11,15,18,21H,3-6,8-9,12H2,1-2H3/t15-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
GCYZSDGHIVBKJR-KNTRFNDTSA-N |
SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)CO |
Isomerische SMILES |
C[C@]1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)CO |
Kanonische SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)


![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

